molecular formula C8H7ClN2 B146343 2-Chloromethylbenzimidazole CAS No. 4857-04-9

2-Chloromethylbenzimidazole

Cat. No. B146343
CAS RN: 4857-04-9
M. Wt: 166.61 g/mol
InChI Key: SPMLMLQATWNZEE-UHFFFAOYSA-N
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Description

2-Chloromethylbenzimidazole is a chemical compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. It is characterized by a benzimidazole ring substituted with a chloromethyl group at the second position. This structure has been utilized to create a range of derivatives with potential applications in medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of 2-chloromethylbenzimidazole derivatives has been explored in several studies. For instance, novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their corresponding 2H-ones were synthesized through the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole, showing significant DNA-topoisomerase I inhibitory activity . Additionally, a series of substituted 2-thiomethylbenzimidazoles and other derivatives were synthesized by reacting 2-chloromethylbenzimidazole with various nucleophiles, demonstrating antifungal activity against several fungi .

Molecular Structure Analysis

The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. The compound crystallizes in a monoclinic space group, forming an infinite chain structure through intermolecular hydrogen bonds. DFT calculations were employed to optimize the geometrical structure and to analyze the vibrational frequencies, natural bonding orbitals, and frontier molecular orbitals .

Chemical Reactions Analysis

2-Chloromethylbenzimidazole undergoes various chemical reactions, forming charge transfer complexes, as seen in the reaction with chloranilic acid. Spectrophotometric and thermodynamic studies of this complex were conducted, revealing important parameters such as formation constant, molar extinction coefficient, and free energy changes . Reactions with ammonia and amines have yielded nitriles, amidines, and carboxyanilides, highlighting the reactivity of the chloromethyl group . Furthermore, nucleophilic displacements of chlorine by water, alcohols, phenols, and their sulfur analogues have been described, showcasing the special reactivity of the trichloromethyl group in 2-chloromethylbenzimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloromethylbenzimidazole and its derivatives have been characterized using various analytical techniques. For example, the charge transfer complex formed with chloranilic acid was studied for its thermodynamic stability using TGA and DTA, indicating its potential for use in analytical chemistry . The compound's antibacterial activity was also assessed, with some derivatives showing 100% inhibition of fungal growth at certain concentrations . Additionally, 2-chloromethylbenzimidazole has been used as a chromogenic reagent in thin-layer chromatography, demonstrating its utility in the detection of heteroaromatic compounds .

Scientific Research Applications

Corrosion Inhibition

2-Chloromethylbenzimidazole (2-CBI) shows significant potential in the field of corrosion inhibition. For instance, Zhou et al. (2021) discovered that a combination of 2-CBI and potassium iodide notably enhances the corrosion inhibition efficiency for mild steel in hydrochloric acid, reaching an efficiency of up to 96.15% (Zhou et al., 2021). Similarly, Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-CBI, as corrosion inhibitors, confirming their effectiveness through computational methods (Obot & Obi-Egbedi, 2010).

Fungicidal Activity

2-CBI also exhibits fungicidal properties. Madkour et al. (2006) synthesized various derivatives of 2-CBI and found some to completely inhibit fungal growth at concentrations ranging from 200-1000 ppm (Madkour et al., 2006).

Synthesis and Characterization

In the realm of chemical synthesis and analysis, 2-CBI plays a pivotal role. Patil et al. (2016) investigated the synthesis of 2-CBI derivatives for antibacterial activities, demonstrating their potential in creating new antimicrobial agents (Patil et al., 2016). Abdireimov et al. (2013) studied the synthesis and arylsulfonation of 2-CBI, contributing to the understanding of its chemical behavior and potential applications (Abdireimov et al., 2013).

Analytical Chemistry

2-CBI has been utilized in analytical chemistry as well. Konopski and Kiełczewska (2012) explored its use as a chromogenic reagent in thin-layer chromatography, demonstrating its effectiveness in detecting heteroaromatic nitrogen compounds (Konopski & Kiełczewska, 2012).

Pharmaceutical Research

While avoiding details on drug use and side effects, it's important to note that 2-CBI and its derivatives have been investigated in pharmaceutical research. Bauer et al. (2011) identified 2-CBI derivatives effective against Candida spp., highlighting their potential in developing new antimycotic agents (Bauer et al., 2011).

Green Chemistry

Dudd et al. (2003) explored the synthesis of benzimidazoles, including 2-CBI, in high-temperature water, demonstrating an environmentally friendly approach to chemical synthesis (Dudd et al., 2003).

Safety And Hazards

2-Chloromethylbenzimidazole is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

2-(chloromethyl)-1H-benzimidazole
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InChI

InChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMLMLQATWNZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90197554
Record name 2-Chloromethylbenzimidazole
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Molecular Weight

166.61 g/mol
Source PubChem
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Product Name

2-Chloromethylbenzimidazole

CAS RN

4857-04-9
Record name 2-(Chloromethyl)benzimidazole
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Record name 2-Chloromethylbenzimidazole
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Record name 2-Chloromethylbenzimidazole
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Synthesis routes and methods

Procedure details

To 108 g of o-phenylenediamine, 1 l of 4N hydrochloric acid and 142 g of chloroacetic acid were added and refluxed for 1.5 hours. After allowing to stand overnight, the solution was diluted with 2 l of water and neutralized with dilute ammonia water. The formed crystals were filtered off to obtain 113 g of 2-chlorom ethylbenzimidazole.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
SS Rao, CVR Reddy, PK Dubey - Asian Journal of Chemistry, 2015 - researchgate.net
… HCl under reflux for 1 h gave 1-methyl-2-chloromethylbenzimidazole in 80-82% yield. Flosi … , we now wish to report on alkylation of 2-chloromethylbenzimidazole using green methods. …
Number of citations: 1 www.researchgate.net
L Zhou, W Cheng, D Wang, Z Li, H Zhou… - Journal of …, 2022 - koreascience.kr
The synergistic effect of 2-chloromethylbenzimidazole (2-CBI) and potassium iodide (KI) for mild steel in 1 M hydrochloric acid solution was investigated by potentiodynamic polarization …
Number of citations: 2 koreascience.kr
A BLOOM, AR DAY - The Journal of Organic Chemistry, 1939 - ACS Publications
… of 2-chloromethylbenzimidazole was added in small portions. When … of 2-chloromethylbenzimidazole. The mixture was finally … of 2-chloromethylbenzimidazole. The reaction mixture was …
Number of citations: 57 pubs.acs.org
H Skolnik, JG Miller, AR Day - Journal of the American Chemical …, 1943 - ACS Publications
… atoms in 2-chloromethylbenzimidazole and … 2-Chloromethylbenzimidazole.—The Phillips method6 as modified by Bloom and Day3 was used for preparing 2chloromethylbenzimidazole…
Number of citations: 32 pubs.acs.org
W Guo, X Zhao, D Wang, Y Li, L Zhou, Z Li… - Russian Journal of …, 2021 - Springer
Corrosion behavior of mild steel in 1 mol/L HCl with 2-chloromethylbenzimidazole (2-CBI) and sodium molybdate (Na 2 MoO 4 ) as inhibitor was studied by using electrochemical …
Number of citations: 2 link.springer.com
L Zhou, X Wang, X Zhao, J Dai, Y Wang, W Guo… - Progress in Organic …, 2023 - Elsevier
… In this paper, based on the loading of the corrosion inhibitor 2-chloromethylbenzimidazole (2-CBI) into polyporous fumed silica (FS) and following sequential deposition of poly(sodium-p…
Number of citations: 2 www.sciencedirect.com
H Skolnik, AR Day, JG Miller - Journal of the American Chemical …, 1943 - ACS Publications
1S") S Herman. Skolnik, Allan R. Day and John G. Miller Yol. i;:> oleacetamide).—1-Methyl-2-chloroniethylbcnzimirlazole (1.8 g., 0.01 mole) in 40 cc. of acetone was mixed with 0.65 g.(…
Number of citations: 5 pubs.acs.org
ES Milner, S Snyder, MM Joullié - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… It is noteworthy that a similar compound could not be isolated from the reaction of 2-chloromethylbenzimidazole and thiourea, a bisbenzimidazol-2-ylmethyl disulphide being formed in ~ …
Number of citations: 11 pubs.rsc.org
HMF Madkour, AA Farag, SS Ramses… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis
… 2-thiomethylbenzimidazoles 2–4, 2-phenoxy-methylbenzimidazoles 5 and 2-aminomethylbenzimidazoles 6 and 7 were synthesized by reactions of 2-chloromethylbenzimidazole 1 with …
Number of citations: 41 www.tandfonline.com
AM GRIMALDI, AR DAY - The Journal of Organic Chemistry, 1962 - ACS Publications
… The 1-carbethoxybenzimidazoles were prepared by either of two different methods depending on whether the free base or the hydrochloride of the 2-chloromethylbenzimidazole was …
Number of citations: 9 pubs.acs.org

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